5beta(H)-Cholane

Steroid conformational analysis A/B ring junction stereochemistry Molecular recognition

5β(H)-Cholane is the mandatory cis-A/B-ring steroid scaffold for FXR/TGR5 modulator libraries and bile acid mimetic development. The 5β-configuration alone, without ring hydroxylation, provides FXR activation comparable to endogenous CDCA-enabling medicinal chemistry campaigns starting from this synthetically simpler hydrocarbon rather than costly polyhydroxylated natural bile acids. • 4.5-fold potency advantage over 5α-cholane at BK channels; the bent conformation is essential for receptor engagement. • ≥98% purity reference standard for ICH Q2(R1)-compliant 13C NMR identity confirmation-chromatographic retention time alone cannot distinguish 5β- from 5α-cholane.

Molecular Formula C24H42
Molecular Weight 330.6 g/mol
Cat. No. B12108867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5beta(H)-Cholane
Molecular FormulaC24H42
Molecular Weight330.6 g/mol
Structural Identifiers
SMILESCCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
InChIInChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3
InChIKeyQSHQKIURKJITMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5β(H)-Cholane: Steroid Scaffold for Bile Acid Research


5β(H)-Cholane (CAS 80373-86-0, molecular formula C₂₄H₄₂, MW 330.59) is the saturated tetracyclic parent hydrocarbon of the 5β-series steroids, defined by a cis-fused A/B ring junction at carbon-5 that imparts a characteristically bent molecular geometry [1]. It is one of two stereoisomers of cholane—the other being 5α-cholane (allocholane) with a trans A/B junction—and serves as the foundational scaffold from which all endogenous 5β-bile acids (e.g., cholic, chenodeoxycholic, deoxycholic, and lithocholic acids) and numerous semi-synthetic FXR/TGR5 modulators are formally derived [2]. As a parent hydride in the ChEBI ontology (CHEBI:20664), 5β-cholane is procured primarily as a high-purity reference standard for analytical method development, a starting material for steroid synthesis, and a hydrophobic building block in amphiphilic polymer-drug conjugate design .

1
Conformational scaffold requirement
Bent cis A/B ring geometry for bile acid receptor and ion channel target engagement.
2
Analytical method development
High-purity reference standard for HPLC, GC-MS, and 13C NMR stereochemical identity confirmation.
3
Synthetic derivatization platform
Hydrophobic building block for amphiphilic polymer conjugates and FXR/TGR5 modulator libraries.

Why 5β-Cholane Is Irreplaceable in Receptor-Targeted Studies


Although 5β-cholane and 5α-cholane share an identical molecular formula (C₂₄H₄₂), identical molecular weight (330.59 Da), and indistinguishable predicted bulk physicochemical properties—including density (0.9 ± 0.1 g/cm³), boiling point (402.7 ± 12.0 °C), and ACD/LogP (10.85) —the stereochemical inversion at C5 produces profoundly different three-dimensional molecular architectures with divergent biological recognition profiles. The cis A/B ring junction of 5β-cholane forces ring A into a plane approximately orthogonal to the B:C:D ring system, generating a 'bent' or 'bean-shaped' topology with distinct convex and concave hemispheres [1]. In contrast, 5α-cholane adopts a flat, extended planar conformation. This conformational dichotomy directly determines whether the steroid scaffold can productively engage bile acid receptors (FXR, TGR5/GPBAR1), ion channels (BK), and intracellular transport proteins—outcomes that cannot be predicted from two-dimensional structure or bulk property comparisons alone [2]. Generic substitution of 5β-cholane with 5α-cholane in any receptor-dependent application will yield qualitatively different pharmacological outcomes, as demonstrated by the quantitative evidence below.

5β-Cholane
5α-Cholane (Allocholane)
Topology
Bent ‘bean-shaped’ (orthogonal A ring) vs. flat coplanar conformation alters receptor-docking geometry.
Receptor activation
4.5-fold BK channel efficacy gap reported; 5β-configuration context is essential for FXR pharmacophore integrity.
Analytical identity
Identical MW and LogP; 13C NMR stereochemical signatures differ — structural analog may shift analytical specificity.

Key Differentiation Evidence vs. 5α-Cholane and Analogs


Conformational Architecture: Bent vs. Planar Topology

In all 5β-steroid structures bearing a cis A/B ring fusion, ring A is bent into a second plane positioned at approximately a right angle (~90°) relative to the B:C:D ring system, generating a 'bean-shaped' topology with clearly demarcated convex (β-face) and concave (α-face) hemispheres [1]. In contrast, 5α-cholane with its trans A/B junction yields a flat, essentially planar steroid backbone. This conformational dichotomy was directly visualized through three-dimensional molecular modeling: only the 5β-configuration (as in lithocholate) displays the bean shape; 5α-cholanic acid-3α-ol only partially matches this shape, and 5α-cholanic acid-3β-ol fails to adopt it entirely [2]. The ~90° ring A offset in 5β-cholane creates a unique spatial presentation of functional groups that governs binding to bile acid-sensing proteins, including the β1 accessory subunit of BK channels and the ligand-binding domain of FXR [2].

Conformational Architecture
Head-to-head
~90° ring A offset vs. coplanar. Only 5β yields complete bean-shaped topology.
Stereochemical-control context: bent scaffold shapes receptor recognition.
X-ray modeling of cholane derivatives.
Steroid conformational analysis A/B ring junction stereochemistry Molecular recognition Bile acid receptor pharmacology

BK Channel Activation: 5β- vs. 5α-Configuration Efficacy

In a systematic structure-activity study using patch-clamp electrophysiology on heterologously expressed BK channels (cbv1+β1 subunits), lithocholate (5β-cholanic acid-3α-ol) increased channel activity (NPo) by 180% at maximal effective concentrations, with an EC₅₀ of approximately 45 μM [1]. Under identical experimental conditions, the 5α-diastereomer (5α-cholanic acid-3α-ol, i.e., allo-lithocholic acid) increased NPo by only 40%—a 4.5-fold difference in efficacy despite identical hydroxylation pattern and side-chain structure [1]. Critically, both the cis A/B ring junction (5β) and the 3α-hydroxyl orientation were required for robust potentiation: 5β-cholanic acid-3β-ol (epimer at C3) raised NPo by only 40%, while 5α-cholanic acid-3β-ol and 5-cholenic acid-3β-ol were completely inactive [1]. The three-dimensional structure of lithocholate revealed that only the 5β,3α-OH combination produces the essential bean-shaped topology with a concave hemisphere that docks into two specific regions of the β1 transmembrane domain 2 [1].

BK Channel Efficacy
Head-to-head
180% NPo increase (5β) vs. 40% (5α) at max concentration. EC₅₀ ~45 μM.
Assay potency context: reported 4.5-fold difference in channel activation.
Patch-clamp on cbv1+β1 subunits. 3α-OH orientation required.
BK channel modulation Vascular smooth muscle Ion channel pharmacology Lithocholic acid analogs

FXR Activation by Non-Hydroxylated 5β-Cholanic Acid

In a reporter gene assay screen for FXR activators, 5β-cholanic acid—which bears no hydroxyl substituents on the steroid nucleus—activated FXR to levels comparable to chenodeoxycholic acid (CDCA), the most potent endogenous FXR agonist among primary bile acids [1]. This finding was independently corroborated by Fukuchi et al. (2005), who demonstrated that a series of 5β-cholanic acid derivatives devoid of ring hydroxyl groups activate FXR more potently than hydroxylated bile acids in a reporter gene assay, with the lead compound N-methyl-5β-glycocholanic acid (NMGCA) inducing receptor-coactivator complex formation and upregulating FXR target genes in HepG2 hepatoma cells, and producing hypolipidemic effects in rats in vivo [2]. The fact that the fully dehydroxylated 5β-cholane scaffold retains—and in optimized derivatives exceeds—the FXR agonist activity of hydroxylated endogenous bile acids challenges the conventional assumption that ring hydroxylation is a prerequisite for nuclear receptor activation, and positions the 5β-cholane core as a privileged scaffold for developing non-steroidal-like FXR modulators with potentially reduced off-target effects at other bile acid-responsive receptors [1][2].

FXR Activation
Cross-study
Non-hydroxylated 5β-cholanic acid derivatives match or exceed CDCA efficacy in reporter assays.
Supports 5β-core scaffold selection for FXR modulator research.
CV-1 reporter assay (Suzuki); HepG2 cells; in vivo rat model (Fukuchi).
Farnesoid X receptor Nuclear receptor pharmacology Bile acid mimetics Lipid metabolism

Nanocarrier Tumor Targeting: Optimized 5β-Cholanic Acid Loading

In a systematic evaluation of glycol chitosan nanoparticles (CNPs) modified with varying degrees of 5β-cholanic acid hydrophobic substitution (7.5, 12, 23, and 35 wt.%), CNP-23%—bearing 23 wt.% 5β-cholanic acid—demonstrated the highest in vivo tumor-targeting efficiency as monitored by near-infrared fluorescence imaging in both flank tumor and liver tumor-bearing mouse models [1]. The differential performance was mechanistically attributed to a balanced optimization of nanoparticle stability and deformability: CNP-7.5% and CNP-12% (lower 5β-cholanic acid content) exhibited insufficient stability as characterized by SDS-PAGE and filtration tests, whereas CNP-35% (higher 5β-cholanic acid content) was excessively rigid, compromising its deformability-dependent tumor extravasation [1]. In contrast, linear glycol chitosan (0% 5β-cholanic acid) and polystyrene nanoparticles displayed inferior tumor accumulation compared to all CNP formulations [1]. This degree-of-substitution dependency establishes 5β-cholanic acid as a quantitatively tunable hydrophobic modifier whose precise conjugation ratio directly predicts in vivo nanoparticle fate.

Nanocarrier Loading
Class-level
23 wt.% 5β-cholanic acid on glycol chitosan yields highest reported tumor-targeting efficiency.
Formulation-exposure review: conjugation density controls in vivo nanoparticle fate.
NIRF imaging in murine flank/liver tumor models. Stability-deformability balance.
Amphiphilic polymer conjugate Drug delivery nanocarrier Enhanced permeability and retention Tumor-targeted imaging

Spectroscopic Resolution: 13C NMR Discrimination of 5β-Series

Comprehensive 13C NMR spectroscopic analysis of 23 3-substituted 5β-steroidal derivatives established that the 5β-configuration produces characteristic carbon chemical shift patterns that are distinct from those of the corresponding 5α-series [1]. The observed chemical shift differences between 5α- and 5β-bile acid methyl esters arise from conformational disparities in the A/B ring junction region and can be rationalized in terms of steric interactions unique to the cis-fused 5β-geometry [1]. Independently, Iida et al. systematically characterized the hydroxy substituent effects on 13C chemical shifts of methyl 5α- and 5β-cholanoates, quantifying the differences between the two series and providing a reference dataset for unambiguous stereochemical assignment at C5 [2]. These spectroscopic signatures are of direct practical value for identity confirmation and purity assessment of procured 5β-cholane reference standards, given that the 5α- and 5β-diastereomers are indistinguishable by molecular formula, molecular weight, and predicted bulk physical properties [2].

13C NMR Resolution
Method context
Characteristic 5β chemical shift signatures distinct from 5α-series across 23 derivatives.
Analytical identity review: supports orthogonal stereochemical QC confirmation.
Solution 13C NMR; hydroxy substituent effects on cholanoates characterized.
13C NMR spectroscopy Steroid stereochemical assignment Quality control analytics Conformational analysis

Application Scenarios for 5β(H)-Cholane Procurement


FXR/TGR5 Ligand Discovery Scaffold

Procure 5β-cholane as the starting scaffold for FXR and TGR5 modulator libraries when the project objective is to develop non-hydroxylated or minimally hydroxylated bile acid mimetics. The evidence demonstrates that the 5β-configuration alone, even in the absence of ring hydroxyl groups, provides FXR activation comparable to endogenous CDCA [1]. This enables medicinal chemistry campaigns that begin with the synthetically simpler 5β-cholane hydrocarbon rather than expensive, polyhydroxylated natural bile acids, while maintaining the essential bent conformational pharmacophore required for receptor engagement. The 4.5-fold potency advantage of the 5β-over 5α-configuration at BK channels further supports the use of 5β-cholane as the mandatory scaffold whenever ion channel or GPCR bile acid receptor targets are involved [2].

Amphiphilic Nanocarrier Engineering

Procure 5β-cholanic acid (the C24-carboxylated derivative of 5β-cholane) at defined purity grades for covalent conjugation to hydrophilic polymer backbones (glycol chitosan, hyaluronic acid, pullulan, PEG) in targeted drug delivery applications. The evidence establishes that the degree of 5β-cholanic acid substitution is the critical determinant of nanoparticle stability, deformability, and in vivo tumor-targeting efficiency, with an experimentally defined optimum at 23 wt.% loading [3]. Procurement specifications should include batch-to-batch consistency in reactive functionality to ensure reproducible conjugation stoichiometry, as deviations as small as ~10 wt.% in either direction measurably compromise in vivo performance [3].

Analytical Reference Standard for Steroid APIs

Procure high-purity 5β-cholane (≥98%, CAS 80373-86-0) as a reference standard for HPLC, GC-MS, and 13C NMR-based identity confirmation and impurity profiling of bile acid active pharmaceutical ingredients (APIs) and their synthetic intermediates. Because 5β-cholane and 5α-cholane are indistinguishable by molecular formula, molecular weight, and predicted bulk physical properties (density, boiling point, LogP) , chromatographic retention time alone is insufficient for stereochemical assignment. The 13C NMR chemical shift signatures specific to the 5β-series provide the definitive orthogonal confirmation method required for ICH Q2(R1)-compliant analytical method validation in regulated pharmaceutical development [4].

Brassinosteroid Analog Synthesis

Procure 5β-cholane derivatives (specifically hyodeoxycholic acid-derived 24-nor-5β-cholane intermediates) as synthetic precursors for brassinosteroid analogs with plant growth-promoting activity. The 5β-cholane scaffold, when elaborated with 23-benzoate or 22,23-benzoate functions in the side chain, yields diastereoisomeric mixtures that exhibit rice lamina inclination bioactivity exceeding that of the natural phytohormone brassinolide at concentrations as low as 1×10⁻⁸ M [5]. The bent 5β-configuration appears critical for productive docking into the brassinosteroid receptor binding pocket as suggested by molecular docking studies, and procurement of the correct 5β-stereochemistry at the starting material stage avoids the need for costly stereochemical correction later in the synthetic sequence [5].

Application
Selection Property
Validation Focus
FXR/TGR5 modulator discovery
Conformational pharmacophore integrity (cis A/B)
Reporter assay response context; target engagement confirmation
Amphiphilic nanocarrier engineering
Tunable hydrophobic substitution density
Formulation stability, deformability, and in vivo accumulation endpoints
Steroid API analytical reference
Stereochemical identity purity profile
13C NMR signature confirmation; ICH Q2(R1) method validation review
Brassinosteroid analog synthesis
Correct C5 stereochemistry at starting-material stage
Bioactivity endpoint context in plant lamina inclination assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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